molecular formula C20H18FN3OS B3020475 (5E)-2-[4-(4-fluorophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one CAS No. 573708-61-9

(5E)-2-[4-(4-fluorophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B3020475
CAS No.: 573708-61-9
M. Wt: 367.44
InChI Key: MRNGOLXFPJLTEC-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-2-[4-(4-fluorophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperazine moiety, and a fluorophenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[4-(4-fluorophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorophenylpiperazine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-[4-(4-fluorophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in ethanol or tetrahydrofuran (THF).

    Substitution: Sodium methoxide, potassium tert-butoxide; in solvents like methanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5E)-2-[4-(4-fluorophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-2-[4-(4-fluorophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one apart is its unique combination of a thiazole ring, a piperazine moiety, and a fluorophenyl group. This structure imparts specific chemical and biological properties that make it valuable for diverse applications, from medicinal chemistry to materials science.

Properties

IUPAC Name

(5E)-5-benzylidene-2-[4-(4-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-16-6-8-17(9-7-16)23-10-12-24(13-11-23)20-22-19(25)18(26-20)14-15-4-2-1-3-5-15/h1-9,14H,10-13H2/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNGOLXFPJLTEC-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(=O)C(=CC4=CC=CC=C4)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(=O)/C(=C\C4=CC=CC=C4)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.